molecular formula C15H14ClN3OS B250887 N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide

Cat. No. B250887
M. Wt: 319.8 g/mol
InChI Key: ITDIOPKGXUBUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide is a chemical compound with a molecular formula C15H14ClN3OS. It is commonly referred to as CPTH2 and is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CPTH2 has been extensively studied for its potential use in cancer therapy and other diseases.

Mechanism of Action

CPTH2 is a potent and selective inhibitor of CK2. It binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a critical regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by CPTH2 leads to the activation of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
CPTH2 has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPTH2 also enhances the sensitivity of cancer cells to chemotherapy drugs, such as cisplatin and doxorubicin. In addition, CPTH2 has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPTH2 in lab experiments is its potency and selectivity for CK2. This allows for specific inhibition of CK2 activity without affecting other cellular processes. However, one limitation of using CPTH2 is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of using CPTH2 in lab experiments.

Future Directions

There are several future directions for the study of CPTH2. One possible direction is to investigate its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to study its potential use in other diseases, such as neurodegenerative diseases or inflammatory diseases. Additionally, further studies are needed to investigate the safety and toxicity of CPTH2 in vivo and in clinical trials.

Synthesis Methods

The synthesis of CPTH2 involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 4-ethylbenzamide in the presence of a base to form N-(2-chloronicotinoyl)-4-ethylbenzamide. The final step involves the reaction of this intermediate with ammonium thiocyanate to form CPTH2.

Scientific Research Applications

CPTH2 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CPTH2 has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, such as cisplatin and doxorubicin.

properties

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide

InChI

InChI=1S/C15H14ClN3OS/c1-2-10-3-5-11(6-4-10)14(20)19-15(21)18-13-8-7-12(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,21)

InChI Key

ITDIOPKGXUBUDH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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